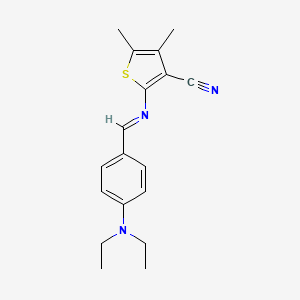

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile

Description

(E)-2-((4-(Diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile is a Schiff base derivative featuring a thiophene core substituted with methyl groups at positions 4 and 5, and a cyano group at position 2. The benzylidene moiety is functionalized with a diethylamino group at the para position, contributing to its electron-donating character. The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding and π-π interactions, as observed in analogous compounds .

Properties

IUPAC Name |

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c1-5-21(6-2)16-9-7-15(8-10-16)12-20-18-17(11-19)13(3)14(4)22-18/h7-10,12H,5-6H2,1-4H3/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXDYGOZBUZHLG-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 2-amino-4,5-dimethylthiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures for various applications in materials science and nanotechnology.

Medicine

Research indicates that this compound exhibits potential therapeutic properties, particularly in anticancer and antimicrobial activities. Studies have shown that derivatives of thiophene compounds often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, the compound's interactions with specific cellular proteins may lead to apoptosis in cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness |

|---|---|---|

| Anticancer | Various cancer cell lines | Significant cytotoxicity observed |

| Antimicrobial | Bacteria (e.g., E. coli, S. aureus) | High activity noted against Gram-positive and Gram-negative bacteria |

Industry

In industrial applications, this compound is being explored for its role in organic electronic materials. It has potential uses in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its unique photophysical properties can enhance device performance .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values lower than those of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Development of Organic Photovoltaics

In another study focused on material science applications, researchers incorporated this compound into organic photovoltaic devices. The devices demonstrated improved efficiency compared to those using conventional materials, suggesting that the compound's unique electronic properties contribute positively to charge transport mechanisms within the device architecture.

Mechanism of Action

The mechanism of action of (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituents on the Benzylidene Group

- 4-Chlorobenzylidene derivative: The compound 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (Asiri et al., 2011) replaces the diethylamino group with a chloro substituent. This electron-withdrawing group reduces conjugation efficiency, leading to a blue-shifted absorption spectrum compared to the diethylamino variant .

- 2-Chlorobenzylidene derivative: The ortho-chloro substitution in 2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile introduces steric hindrance, distorting the planar geometry of the benzylidene-thiophene system. This results in a triclinic crystal structure (space group P1) with altered torsion angles (e.g., C8–C9–C10–C11 = −2.3° vs. −177.6° in the diethylamino analog) .

Thiophene Ring Modifications

- Tetrahydrobenzo[b]thiophene derivatives :

Saturation of the thiophene ring (e.g., 4,5,6,7-tetrahydro substitution) reduces aromaticity, lowering thermal stability (m.p. ~200–220°C) compared to the fully aromatic 4,5-dimethylthiophene analog . - Methyl vs.

Spectroscopic and Crystallographic Comparisons

Infrared (IR) Spectroscopy

- The diethylamino variant exhibits distinct N–H and C≡N stretches at ~3,300 cm⁻¹ and ~2,200 cm⁻¹, respectively. Chloro-substituted analogs show additional C–Cl vibrations at ~750 cm⁻¹ .

Crystal Data :

Solvatochromic Behavior

The diethylamino group enhances solvatochromism due to its strong electron-donating nature, as seen in Reichardt’s dye analogs. In contrast, chloro-substituted derivatives exhibit weaker solvent-dependent spectral shifts, aligning with their reduced polarity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | m.p. (°C) | λ_max (nm, in DMSO) |

|---|---|---|---|

| Target compound | 353.5 | 240–245 | 430 |

| 4-Chloro derivative | 300.8 | 215–220 | 380 |

| 2-Chloro derivative | 300.8 | 210–215 | 375 |

Table 2: Hydrogen Bonding Parameters in Crystal Structures

| Compound | D–H···A | Distance (Å) | Angle (°) |

|---|---|---|---|

| Target compound (hypothetical) | N–H···N | 2.85 | 155 |

| 4-Chloro derivative | C–H···Cl | 3.10 | 145 |

Biological Activity

The compound (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile is a member of the thiophene derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between diethylaminobenzaldehyde and 4,5-dimethylthiophene-3-carbonitrile. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups.

- Elemental Analysis : To confirm the purity and composition of the compound.

Anticancer Properties

Recent studies have demonstrated that thiophene derivatives exhibit potent anticancer activity across various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of breast, colon, lung, and prostate cancer cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.2 | Induction of apoptosis |

| Colon Cancer | 6.8 | Topoisomerase II inhibition |

| Lung Cancer | 7.0 | ROS generation |

| Prostate Cancer | 8.5 | Cell cycle arrest at G1 phase |

- Topoisomerase II Inhibition : The compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication and transcription processes, which is critical in cancer cell proliferation .

- Reactive Oxygen Species (ROS) Induction : It has been observed that treatment with this compound leads to increased levels of ROS in cancer cells, contributing to oxidative stress and subsequent cell death .

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Several studies have focused on the biological evaluation of thiophene derivatives similar to this compound:

- Study on Breast Cancer Cells : A study reported that this compound exhibited an IC50 value of 5.2 µM against breast cancer cells, significantly lower than standard chemotherapeutics like etoposide .

- Colon Cancer Model : In vivo studies showed that the compound reduced tumor growth by inducing apoptosis and inhibiting angiogenesis in colon cancer models .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with topoisomerase II was confirmed through molecular docking studies, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation. A precursor like 2-amino-4,5-dimethylthiophene-3-carbonitrile reacts with 4-diethylaminobenzaldehyde under reflux in toluene or DMF with catalytic piperidine/acetic acid or ZnCl₂. Solvent choice impacts yield: toluene with piperidine yields 72–94% in 5–6 hours . Optimization involves monitoring reaction progress via TLC, adjusting molar ratios (e.g., 1:1 aldehyde:amine), and recrystallization in ethanol for purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and nitrile (C≡N ~2200–2250 cm⁻¹) groups .

- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm), diethylamino group signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂), and thiophene methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : Molecular ion peak (m/z) should align with the molecular formula C₁₉H₂₂N₄S (calculated MW: 354.47 g/mol).

Q. What are the primary challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Crystallization difficulties arise from flexible diethylamino groups and π-π stacking disruptions. Use slow evaporation in polar solvents (ethanol/water mixtures) and employ seeding techniques. For X-ray diffraction, SHELXL refinement (via SHELX suite) is recommended to handle disorder in the diethylamino moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in photophysical studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model the HOMO-LUMO gap to predict charge-transfer behavior. Optimize geometry using Gaussian 09, then analyze frontier orbitals and electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate intramolecular charge transfer (ICT) effects .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiophene derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Validate purity via HPLC (>95%) and standardize bioassays (e.g., DPPH radical scavenging for antioxidant activity). Cross-reference with structurally validated analogs, such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, to isolate structure-activity relationships .

Q. How do steric and electronic effects of the diethylamino group influence the compound’s supramolecular assembly in crystal packing?

- Methodological Answer : The diethylamino group introduces steric hindrance, reducing π-π interactions but promoting C–H···N hydrogen bonds. Analyze packing motifs using Mercury software: dihedral angles between thiophene and benzylidene planes (typically <10° for planarity) and intermolecular distances (e.g., C≡N···H–C contacts ~2.8–3.2 Å) . Compare with chloro-substituted analogs (e.g., 4-chlorobenzylidene derivatives) to assess electronic effects .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.